molecular formula C13H13NO2 B13000754 (4-(5-Methoxypyridin-2-yl)phenyl)methanol

(4-(5-Methoxypyridin-2-yl)phenyl)methanol

Cat. No.: B13000754
M. Wt: 215.25 g/mol
InChI Key: HPAIBWCOZLPKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(5-Methoxypyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C13H13NO2 It consists of a phenyl ring substituted with a methanol group and a methoxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Methoxypyridin-2-yl)phenyl)methanol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Methoxypyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of (4-(5-Methoxypyridin-2-yl)phenyl)aldehyde or (4-(5-Methoxypyridin-2-yl)phenyl)carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(4-(5-Methoxypyridin-2-yl)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(5-Methoxypyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxypyridinyl group can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(5-Methoxypyridin-2-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxypyridinyl and phenyl groups allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[4-(5-methoxypyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO2/c1-16-12-6-7-13(14-8-12)11-4-2-10(9-15)3-5-11/h2-8,15H,9H2,1H3

InChI Key

HPAIBWCOZLPKLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2=CC=C(C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.